Significantly Reduced Monoamine Oxidase (MAO) Inhibition Compared to Linezolid
Contezolid, the active moiety of contezolid acefosamil, demonstrates a substantially lower propensity for reversible inhibition of human monoamine oxidase A (MAO-A) and B (MAO-B) enzymes compared to the oxazolidinone standard-of-care linezolid. This in vitro finding translates directly into a reduced risk of serotonergic neurotoxicity in vivo [1].
| Evidence Dimension | Reversible Inhibition of Monoamine Oxidase Isoforms |
|---|---|
| Target Compound Data | 2-fold reduction in inhibition of MAO-A; 148-fold reduction in inhibition of MAO-B |
| Comparator Or Baseline | Linezolid (LZD) |
| Quantified Difference | MAO-A inhibition reduced 2x; MAO-B inhibition reduced 148x |
| Conditions | In vitro enzyme assay using human MAO-A and MAO-B isoforms |
Why This Matters
This data provides quantitative, preclinical justification for expecting a significantly lower risk of serotonin syndrome, a serious adverse event associated with linezolid, potentially allowing for safer use in patients taking concomitant selective serotonin reuptake inhibitors (SSRIs) or other serotonergic agents [1].
- [1] Wang W, Voss KM, Liu J, Gordeev MF. Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. Chem Res Toxicol. 2021 May 17;34(5):1348-1354. View Source
